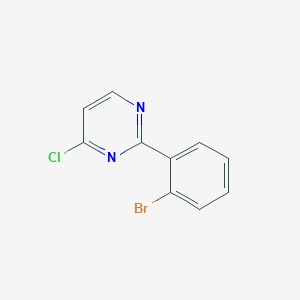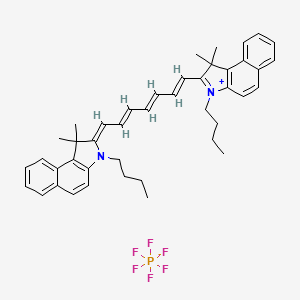
2-(2-Bromophenyl)-4-chloropyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “2-(2-Bromophenyl)-4-chloropyrimidine” often involves heating with certain reagents . For instance, a related compound, “2-(2-bromophenyl)ethylamine”, was synthesized by heating a solution of 4-tert-butyl cyclohexanone in an excess of diethyl dibromomalonate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. A related compound, “2-(2-Bromophenyl)propanenitrile”, has a density of 1.4±0.1 g/cm3, a boiling point of 282.5±15.0 °C at 760 mmHg, and a flash point of 124.7±20.4 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
Halogenated aromatic compounds, including those with bromine and chlorine substituents like 2-(2-Bromophenyl)-4-chloropyrimidine, are critical in organic synthesis. They serve as versatile intermediates in the construction of more complex molecules due to their reactivity, which allows for various cross-coupling reactions (Bryce & Sward, 2006; Qiu et al., 2009). These reactions are foundational in medicinal chemistry for the synthesis of pharmaceuticals, including anticancer agents, where pyrimidine rings are a common motif due to their presence in DNA and RNA (Kaur et al., 2014).
Material Science
In the field of material science, pyrimidine derivatives, including those with halogen atoms, have shown promise in the development of optoelectronic materials. These compounds, due to their electronic properties, are being explored for their potential in creating advanced materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018). The incorporation of pyrimidine and halogenated phenyl groups could significantly impact the photophysical properties of these materials, enhancing their performance in various applications.
Environmental and Toxicological Studies
Research on halogenated compounds, including those similar to this compound, also extends to environmental and toxicological studies. The environmental behavior, bioaccumulation potential, and toxicological impacts of halogenated organic compounds are critical areas of investigation due to their widespread use and persistence in the environment (Koch & Sures, 2018; Quack & Wallace, 2003). Understanding the fate and impact of such compounds is essential for assessing environmental risks and developing strategies for mitigation and remediation.
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromophenyl compound acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond .
Biochemical Pathways
Bromophenyl compounds are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . This reaction can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways.
Result of Action
The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it could play a role in the synthesis of various biologically active compounds .
Action Environment
The action of 2-(2-Bromophenyl)-4-chloropyrimidine can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a catalyst .
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQRUINAHQUZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)






